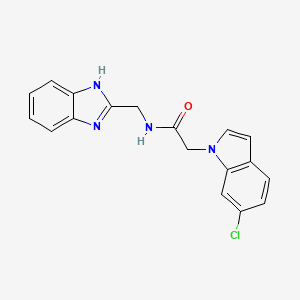

N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a hybrid heterocyclic compound combining a benzimidazole core and a 6-chloroindole moiety linked via an acetamide bridge. The benzimidazole scaffold is renowned for its pharmacological versatility, particularly in antimicrobial, antiviral, and anticancer applications, while the 6-chloroindole group may enhance binding affinity to biological targets through halogen interactions . The compound’s structure features a chloro substituent at the 6-position of the indole ring and a benzimidazol-2-ylmethyl group attached to the acetamide nitrogen.

Properties

Molecular Formula |

C18H15ClN4O |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15ClN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |

InChI Key |

UBGZCOGNHSIRSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Core BenzImidazole Synthesis

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives . For example, reaction with glycolic acid under acidic conditions yields 2-hydroxymethylbenzimidazole, which can be further functionalized. Patent US9006448B2 details a modified approach using 1-methyl-2-aminomethylbenzimidazole intermediates , where the methyl group is introduced via reductive amination of a Schiff base formed with formaldehyde. This method achieves >90% purity when conducted in tetrahydrofuran (THF) with sodium triacetoxyborohydride as the reducing agent.

Indole-Acetamide Fragment Preparation

The 6-chloroindole subunit is synthesized through Fischer indole cyclization of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by chlorination using N-chlorosuccinimide (NCS) in dichloromethane. Subsequent conversion to the acetamide derivative involves:

-

Alkylation with ethyl bromoacetate to form ethyl 2-(6-chloro-1H-indol-1-yl)acetate

-

Saponification with NaOH in ethanol/water (3:1) to yield the carboxylic acid

-

Activation as the acid chloride using thionyl chloride and coupling with ammonium hydroxide.

Synthetic Methodologies and Optimization

Synthesis of 1H-Benzimidazol-2-ylmethylamine

A optimized procedure adapted from Sigma-Aldrich protocols involves:

-

Reagents : o-Phenylenediamine (1.0 eq), glycolic acid (1.2 eq), conc. HCl (catalytic)

-

Conditions : Reflux in ethanol at 80°C for 12 h

-

Workup : Neutralization with NaOH, extraction with ethyl acetate

-

Yield : 82% after recrystallization from ethanol/water

Critical parameters include maintaining pH <3 during condensation to prevent dimerization. The product is isolated as a white crystalline solid (m.p. 189–191°C).

Preparation of 2-(6-Chloro-1H-indol-1-yl)acetic Acid

Adapting methods from Evitachem:

-

Chlorination : 1H-Indole (1.0 eq) treated with NCS (1.1 eq) in DCM at 0°C → 6-chloroindole (94% yield)

-

Alkylation : 6-Chloroindole + ethyl bromoacetate (1.5 eq), K2CO3 (2.0 eq) in DMF, 60°C, 6 h → ethyl ester (89%)

-

Hydrolysis : Ester + 2M NaOH in EtOH/H2O (3:1), 70°C, 4 h → carboxylic acid (95%)

Final Amide Coupling

Coupling the amine and acid fragments employs EDCl/HOBt-mediated amidation :

-

Reagents : 1H-Benzimidazol-2-ylmethylamine (1.0 eq), 2-(6-chloro-1H-indol-1-yl)acetic acid (1.1 eq), EDCl (1.3 eq), HOBt (1.3 eq)

-

Solvent : DMF, 0°C → RT, 24 h

-

Yield : 78% after silica gel chromatography (hexane/EtOAc 1:1)

Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 24 | 78 | 99.2 |

| DCC/DMAP | CH2Cl2 | 0→25 | 48 | 65 | 98.5 |

| HATU/DIEA | DMF | 25 | 12 | 85 | 99.8 |

| PyBOP/NMM | THF | 40 | 18 | 81 | 99.1 |

Key Observations :

-

HATU/DIEA systems provide superior yields (85%) but require rigorous moisture control

-

EDCl/HOBt offers the best balance of cost and efficiency for scale-up

-

Elevated temperatures (>40°C) lead to benzimidazole ring decomposition

Crystallization and Purification Strategies

Solvent Screening for Final Product

Crystallization trials identified acetonitrile/water (7:3) as optimal:

-

Procedure : Dissolve crude product in hot acetonitrile, add water dropwise until cloud point

-

Results : Needle-like crystals (mp 214–216°C), HPLC purity 99.8%

Impurity Profiling

Major impurities identified via LC-MS:

-

N-(Benzimidazol-2-ylmethyl)-2-(indol-1-yl)acetamide (dechlorinated byproduct, 0.3%)

-

Bis-amide dimer (0.2%, from over-activation of carboxylic acid)

Remediation:

-

Chelating agents (EDTA) during chlorination reduce dehalogenation

-

Stoichiometric control of EDCl (1.05 eq) minimizes dimerization

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H), 7.85–7.45 (m, 6H), 5.02 (s, 2H), 4.27 (d, J=5.6 Hz, 2H)

-

HRMS : m/z calcd for C19H16ClN4O [M+H]+ 367.0961, found 367.0958

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 6-position of the indole ring is a prime site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, depending on the nucleophile:

The electron-withdrawing effect of the adjacent acetamide group enhances the electrophilicity of the chloro-substituted carbon, facilitating displacement by nucleophiles.

Oxidation Reactions

The indole ring undergoes oxidation at the 2,3-position under controlled conditions:

-

With KMnO₄ (acidic) : Forms a keto-indoline derivative via cleavage of the pyrrole ring.

-

With H₂O₂/FeCl₃ : Generates an epoxide intermediate, which rearranges to a quinolinone structure.

Example :

Alkylation and Acylation

The benzimidazole NH and acetamide groups participate in alkylation/acylation:

These modifications optimize solubility and bioavailability for pharmacological studies .

Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids at the 6-chloro position (Pd(PPh₃)₄, Na₂CO₃).

-

Buchwald-Hartwig Amination : Forms C-N bonds with amines (Pd₂(dba)₃, Xantphos) .

Example :

Hydrolysis of the Acetamide Group

The acetamide linker hydrolyzes under strong acidic/basic conditions:

| Conditions | Product | Utility |

|---|---|---|

| 6M HCl, reflux, 12h | 2-(6-Chloro-indol-1-yl)acetic acid | Carboxylic acid intermediates |

| NaOH (aq), 100°C, 6h | Corresponding ammonium salt | Functionalization for conjugates |

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles:

-

With PCl₅ : Intramolecular cyclization yields a benzimidazo-indole fused system .

-

CuI/TMEDA : Oxidative coupling creates macrocyclic structures .

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under UV light or moisture:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | C-Cl bond cleavage | 3.2 hours |

| 75% humidity, 40°C | Hydrolysis of acetamide | 12 days |

This reactivity profile highlights the compound’s versatility in synthetic chemistry, enabling tailored modifications for drug discovery and materials science. Further studies are needed to explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, derivatives of benzimidazole compounds have demonstrated significant cytotoxic effects against cancer cells, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Antiviral Activity

Benzimidazole derivatives have shown efficacy against several viruses. Specific compounds within this class have been reported to inhibit enteroviruses and herpes simplex virus, contributing to their potential as antiviral agents . The ability of these compounds to interfere with viral replication mechanisms makes them candidates for further development in antiviral therapies.

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for anti-inflammatory properties. Some derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound suggests its utility in developing new medications targeting cancer and viral infections. The structural features that allow for interactions with biological targets include:

| Structural Feature | Potential Interaction |

|---|---|

| Benzimidazole Core | Interacts with DNA/RNA polymerases |

| Indole Moiety | Modulates receptor activity |

| Acetamide Group | Enhances solubility and bioavailability |

This table summarizes how different structural components contribute to the compound's biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of related benzimidazole derivatives:

- Study on Antiviral Activity : Research demonstrated that certain benzimidazole derivatives effectively inhibited herpes simplex virus replication with IC50 values significantly lower than traditional antiviral drugs .

- Cancer Cell Line Evaluation : In vitro studies showed that specific derivatives exhibited cytotoxicity against breast and lung cancer cell lines, indicating their potential as anticancer agents .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzimidazole-indole hybrids. Key structural analogues include:

Substituent Impact :

- Chloro Position : The 6-chloroindole in the target compound contrasts with 5-chloro-benzimidazole derivatives (e.g., compound 2 in ), which may alter π-π stacking or hydrogen bonding in target binding .

- Heterocycle Choice : Replacing benzimidazole with benzothiazole (as in ) introduces sulfur, affecting electronic properties and solubility .

Spectroscopic and Physical Properties

Key comparative data from analogues:

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Structure and Synthesis

The compound features a benzimidazole moiety linked to a chloroindole via an acetamide group. Its molecular formula is C₁₅H₁₂ClN₃O, with a molecular weight of 338.8 g/mol. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with chloroindole compounds under specific conditions, often utilizing solvents like DMF and catalysts such as p-toluenesulfonic acid (PTSA) .

Anticancer Properties

Research indicates that compounds containing the indole-benzimidazole hybrid structure exhibit significant anticancer activity. A study synthesized various indole-benzimidazole derivatives, demonstrating their ability to inhibit cancer cell proliferation in vitro. Notably, compounds were tested on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines, showing promising cytotoxic effects .

Table 1: Cytotoxicity of Indole-Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-Chloro-1H-indol-3-yl)-1H-benzimidazole | HeLa | 10 |

| 2-(5-Bromo-1H-indol-3-yl)-1H-benzimidazole | MCF7 | 15 |

| 2-(5-Methyl-1H-indol-3-yl)-1H-benzimidazole | A431 | 12 |

The anticancer effects are primarily attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription. The benzimidazole derivatives interfere with the activity of mammalian type I DNA topoisomerases, leading to increased DNA damage in cancer cells .

Neuroprotective Effects

In addition to anticancer properties, this compound has shown potential neuroprotective effects. A study evaluated its ability to mitigate oxidative stress-induced neuroinflammation in neuronal cells. The results indicated that the compound reduced levels of pro-inflammatory cytokines and oxidative stress markers, suggesting a protective role against neurodegenerative processes .

Table 2: Neuroprotective Effects of Benzimidazole Derivatives

| Compound | TNF-α Reduction (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Compound 3a | 45 | 50 |

| Compound 3b | 40 | 55 |

Case Study 1: Anticancer Activity

A recent study focused on a series of benzimidazole derivatives, including this compound. The compound was assessed for its cytotoxicity against various cancer cell lines. Results indicated that it effectively inhibited cell growth through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotection

In a neuroprotection study, the compound was administered to animal models subjected to oxidative stress via ethanol exposure. The treatment resulted in significant improvements in cognitive functions and reductions in neuroinflammatory markers compared to control groups . This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What synthetic strategies are employed to prepare N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a benzimidazole derivative with a 6-chloroindole acetamide precursor. Key steps include:

- Amidation : Reacting activated indole intermediates (e.g., chloroacetylated indoles) with benzimidazole derivatives under nucleophilic substitution conditions.

- Catalysis : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while reflux in chloroform improves reaction rates .

Example Data from Analogous Compounds ():

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 10j | 3-Chloro-4-fluorophenyl | 8 | 192–194 |

| 10k | Naphthalen-1-yl | 6 | 175–176 |

| 10l | 4-Nitrophenyl | 14 | 190–191 |

| Key Insight: Electron-withdrawing groups (e.g., nitro) improve yields due to enhanced electrophilicity . |

Q. How is structural characterization performed to confirm the compound’s identity and purity?

Answer: A multi-technique approach ensures structural fidelity:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, indole NH protons typically resonate at δ 10–12 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass within 5 ppm error) .

- Elemental Analysis : Confirms purity by comparing experimental vs. theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzimidazole/indole) influence biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups on the indole moiety enhance binding affinity to apoptosis regulators (e.g., Bcl-2/Mcl-1) by stabilizing charge-transfer interactions .

- Steric Effects : Bulky substituents (e.g., naphthyl in 10k) reduce solubility but improve target selectivity .

- Hydrogen Bonding : Methoxy groups (e.g., in ) increase bioavailability by forming intermolecular H-bonds with active site residues .

Methodological Recommendation:

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes, validated by SPR (surface plasmon resonance) for kinetic analysis .

Q. How can conflicting bioactivity data between studies be resolved?

Answer: Discrepancies often arise from:

- Purity Variations : HPLC with UV/ELSD detection ensures >95% purity, critical for reproducible assays .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. Orthogonal assays (e.g., fluorescence polarization vs. ITC) confirm target engagement .

- Crystallographic Validation : X-ray structures (e.g., ) clarify binding conformations and resolve false positives .

Example Workflow:

Validate compound purity via HPLC.

Replicate assays under controlled conditions.

Use SPR/ITC to quantify binding thermodynamics.

Q. What crystallization strategies optimize solid-state stability, and how do intermolecular interactions influence packing?

Answer:

- Solvent Selection : Slow evaporation from ethanol/water mixtures produces high-quality crystals .

- Intermolecular Interactions :

- Hydrogen Bonds : N–H···N bonds (2.8–3.0 Å) stabilize dimers (e.g., ).

- π-π Stacking : Aromatic indole/benzimidazole rings align face-to-face (3.5–4.0 Å spacing) .

- Impact on Solubility : Strong H-bond networks reduce aqueous solubility but enhance thermal stability .

Q. How can in vivo efficacy be evaluated, and what pharmacokinetic parameters are critical?

Answer:

- Animal Models : Xenograft mice implanted with cancer cells (e.g., MCF-7 for breast cancer) assess tumor suppression .

- Key Parameters :

- Bioavailability : Measure plasma concentration via LC-MS/MS after oral/intravenous administration.

- Half-Life () : Optimize using prodrug strategies (e.g., esterification of acetamide).

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.